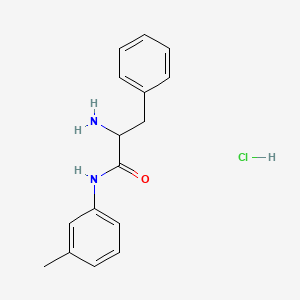
4-(Pyrrolidine-1-sulfonyl)pyridin-2-amine
Übersicht
Beschreibung
“4-(Pyrrolidine-1-sulfonyl)pyridin-2-amine” is a chemical compound with the CAS Number: 1247138-05-1. It has a molecular weight of 227.29 . The IUPAC name for this compound is 4-(1-pyrrolidinylsulfonyl)-2-pyridinylamine .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Physical and Chemical Properties Analysis
The compound is a powder with a purity of 95%. It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Organocatalysis in Asymmetric Reactions : 4-Hydroxyproline-derived amino acids and amino amides, including those with sulfonyloxy groups on the pyrrolidine ring, are used as organocatalysts in asymmetric reactions. These reactions include aldol reactions, Mannich reactions, and Michael additions, and are significant in green chemistry due to their recyclability and efficiency in heterogeneous reagents/water systems (Zlotin, 2015).
Conformational Studies in Amino Acids : Research on derivatives of proline, such as 4-thiaproline and its S-oxides, reveals insights into the conformational preferences of these molecules. The studies on pyrrolidine ring puckers and peptide bond conformations highlight the importance of electron delocalization in amino acid conformation (Choudhary, Pua, & Raines, 2011).
Synthesis of Pyrrolidines with Functional Groups : The synthesis of 4-(trifluoromethyl)pyrrolidines containing various functional groups, such as sulfonyl, demonstrates the versatility of these compounds in organic synthesis. This includes applications in creating 1,3-dipolar cycloaddition reactions (Markitanov et al., 2016).
Kinetics in Enzyme Inhibitor Models : The kinetics of aminolysis reactions involving phenyl sulfamate esters, which are models for enzyme inhibitors, have been studied. This research is crucial for understanding the dissociative nature of these reactions and their implications in pharmaceutical chemistry (Spillane, O'Byrne, & McCaw, 2008).
Metal-Free Photoredox Catalysis : Redox-activated primary amine derivatives, including pyrrolidine-based compounds, have been used in metal-free photoredox catalysis. This process is significant for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, indicating its potential in synthetic organic chemistry (Ociepa, Turkowska, & Gryko, 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
While specific future directions for “4-(Pyrrolidine-1-sulfonyl)pyridin-2-amine” were not found, the pyrrolidine ring and its derivatives are of great interest in drug discovery due to their wide range of biological activities . This suggests that “this compound” and similar compounds could have potential applications in the development of new drugs.
Wirkmechanismus
- The pyrrolidine ring in this molecule is a versatile scaffold widely used by medicinal chemists. It contributes to the stereochemistry of the molecule and enhances three-dimensional coverage due to its non-planarity—a phenomenon called “pseudorotation” .
- However, we can draw insights from related compounds. For instance, pyrrolidine derivatives have been explored as selective androgen receptor modulators (SARMs) .
Target of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-ylsulfonylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c10-9-7-8(3-4-11-9)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBWBOXXVFBYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247138-05-1 | |
| Record name | 4-(pyrrolidine-1-sulfonyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)



![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)





![2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride](/img/structure/B1527426.png)



